Delapril二酸

描述

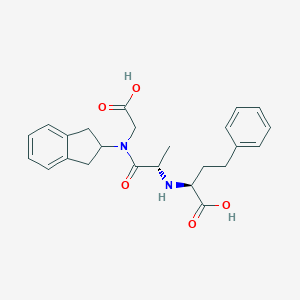

Delapril is an ACE inhibitor used as an antihypertensive drug . It is a prodrug that is converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid . These metabolites bind completely to and inhibit angiotensin-converting enzyme (ACE), hence blocking angiotensin I to angiotensin II conversion .

Molecular Structure Analysis

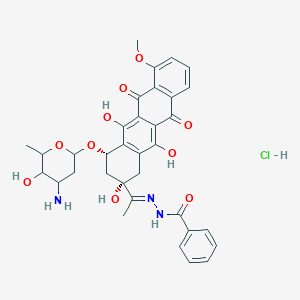

Delapril has a molecular formula of C26H32N2O5 and a molar mass of 452.551 g·mol −1 . The structure is complex, with multiple functional groups.Chemical Reactions Analysis

Delapril is a prodrug; it is converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid . These metabolites bind completely to and inhibit angiotensin-converting enzyme (ACE), hence blocking angiotensin I to angiotensin II conversion .科学研究应用

药代动力学和药理学特性

Delapril,一种羧基-烷基-二肽,主要转化为活性代谢物,包括Delapril二酸(M-I)和5-羟基茚二酸(M-III),这些代谢物在尿液中排泄。这些代谢物表现出高脂溶性,与其他ACE抑制剂相比,有效抑制血管肾素-血管紧张素转换酶(ACE)。Delapril在各种高血压实验模型中观察到显著且持久的降压作用。值得注意的是,它还提高了存活率,并预防了特定高血压大鼠模型中中风、心肌肥大和肾硬化的发展(Razzetti & Acerbi, 1995)。

降压活性

Delapril作为一种前药,转化为抑制ACE的活性代谢物,阻断了血管紧张素I转化为血管紧张素II,并减少了血管紧张素II诱导的醛固酮分泌。这导致血管舒张和钠水排泄增加,有助于其降压作用。各种研究已经证明了Delapril在降低高血压和改善内皮功能方面的功效,突显了其作为治疗高血压患者的潜在选择,尤其是对于患有高血压和慢性肾功能衰竭等疾病的患者(Clinical Pharmacology & Therapeutics, 1987)。

高血压控制机制

Delapril的降压机制与抑制高血压大鼠中血管紧张素II释放有关。这表明血管肾素-血管紧张素系统(RAS)在控制动脉张力中起着重要作用,Delapril通过抑制血管紧张素II释放从而发挥其降压作用。这些发现加强了Delapril在高血压治疗中的作用,特别是通过靶向血管RAS(Mizuno et al., 1991)。

肾脏保护和心血管效应

Delapril显示出超越降压控制的益处,包括肾脏保护作用和改善心血管健康。它对降低高血压患者微量白蛋白尿、稳定血清肌酐水平和减少左心室质量的影响,特别是对于患有糖尿病等疾病的患者,突显了其在管理伴有其他疾病的高血压方面的潜力(Fogari, 2007)。

作用机制

安全和危害

未来方向

The use of ACE inhibitors like Delapril is widespread in the management of essential hypertension, stable chronic heart failure, myocardial infarction (MI), and diabetic nephropathy . There is an increasing number of new agents being added to the list of ACE inhibitors, which could lead to advancements in the treatment of these conditions .

属性

IUPAC Name |

(2S)-2-[[(2S)-1-[carboxymethyl(2,3-dihydro-1H-inden-2-yl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-16(25-21(24(30)31)12-11-17-7-3-2-4-8-17)23(29)26(15-22(27)28)20-13-18-9-5-6-10-19(18)14-20/h2-10,16,20-21,25H,11-15H2,1H3,(H,27,28)(H,30,31)/t16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHASTBJLWIZXKB-KKSFZXQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232315 | |

| Record name | Delapril diacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Delapril diacid | |

CAS RN |

83398-08-7 | |

| Record name | Delapril diacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083398087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delapril diacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50A464U6E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does delapril diacid exert its antihypertensive effect?

A1: Delapril diacid, along with another active metabolite, 5-hydroxy delapril diacid, acts as a competitive inhibitor of ACE. [] This inhibition effectively blocks the conversion of angiotensin I to angiotensin II. [] As angiotensin II is a potent vasoconstrictor, inhibiting its formation leads to vasodilation and subsequently lowers blood pressure. [, ] Research has shown that delapril diacid effectively suppresses the release of angiotensin II in the vascular tissues of spontaneously hypertensive rats, directly contributing to its antihypertensive action. []

Q2: What is the evidence for local angiotensin II generation within blood vessels, and how is delapril diacid involved?

A2: Studies utilizing human umbilical veins have provided direct evidence for the local generation and release of angiotensin II within vascular tissues. [] When these isolated veins were perfused, researchers observed the release of angiotensin II. Importantly, this release was significantly inhibited by the introduction of delapril diacid in a dose-dependent manner. [] This finding strongly suggests that delapril diacid can act directly on vascular tissues to inhibit local angiotensin II production, further contributing to its antihypertensive effect.

Q3: How does the pharmacokinetic profile of delapril diacid differ between patients with chronic renal failure and those with essential hypertension?

A3: Research indicates that the pharmacokinetics of delapril diacid are significantly altered in patients with chronic renal failure (CRF) compared to those with essential hypertension (EH). [] Specifically, the area under the plasma concentration-time curve ([AUC]24(0)) for delapril diacid was notably higher in CRF patients. [] Additionally, these patients exhibited significantly lower cumulative urinary excretions of the metabolite. [] These findings highlight the importance of considering renal function when determining appropriate dosages of delapril.

Q4: Are there differences in the antihypertensive efficacy of delapril based on renal function?

A4: While the provided research highlights pharmacokinetic differences, it does not directly compare the degree of blood pressure lowering achieved with delapril between patients with varying degrees of renal function. [] Further research is needed to ascertain if dosage adjustments are necessary to achieve similar blood pressure control in patients with chronic renal failure compared to those with normal renal function.

Q5: What is the duration of action for delapril's antihypertensive effect, and what is the underlying mechanism?

A5: Studies in spontaneously hypertensive rats have demonstrated that delapril, through its active metabolites, including delapril diacid, can produce a sustained antihypertensive effect over at least two weeks of daily administration. [] This sustained action is likely attributed to the prolonged inhibition of ACE by delapril diacid, leading to a consistent reduction in angiotensin II levels and subsequent vasodilation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2E,13Z)-octadeca-2,13-dienyl] acetate](/img/structure/B110274.png)

![Indeno[1,2,3-cd]fluoranthene](/img/structure/B110305.png)